molecular formula C14H12INO2 B1634650 N-(2-iodophenyl)-2-methoxybenzamide

N-(2-iodophenyl)-2-methoxybenzamide

Cat. No.: B1634650
M. Wt: 353.15 g/mol
InChI Key: HKYAXEVDPCMDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Iodophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the ortho position of the benzamide ring and an iodophenyl substituent on the amide nitrogen. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, receptor antagonists, and intermediates in organic synthesis. The iodine substituent in this compound may enhance electrophilic reactivity or serve as a handle for further functionalization .

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

N-(2-iodophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H12INO2/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17)

InChI Key

HKYAXEVDPCMDKC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2I

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between N-(2-iodophenyl)-2-methoxybenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features/Applications References
This compound C₁₄H₁₂INO₂ 353.16 g/mol Iodo (C₆H₄I), Methoxy (o-OCH₃) Potential electrophilic reactivity
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide C₁₇H₁₇NO₂ 283.33 g/mol Indenyl, Methoxy (o-OCH₃) PCSK9 gene inhibition (atherosclerosis)
Sulpiride (D2 antagonist) C₁₅H₂₃N₃O₄S 341.43 g/mol Methoxy (o-OCH₃), Sulphonamide Dopamine D2 receptor antagonism
YM-43611 (D3/D4 antagonist) C₂₃H₂₅ClN₂O₃ 436.91 g/mol Chloro, Cyclopropanecarbonyl Dopamine D3/D4 receptor antagonism
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide C₁₇H₁₉N₂O₄ 316.35 g/mol Amino, Methoxyethoxy Intermediate for drug development

Key Observations :

  • Iodine vs. Halogen/Other Groups : The iodine in this compound distinguishes it from chloro- or nitro-substituted analogs (e.g., YM-43611, ). Iodine’s larger atomic radius and polarizability may influence binding kinetics in biological systems or alter crystallographic packing .
  • Methoxy Positioning : The ortho-methoxy group is a common feature in bioactive benzamides, as seen in sulpiride (D2 antagonist) and PCSK9 inhibitors (). This group likely enhances solubility and directs molecular interactions.
Enzyme and Receptor Targeting
  • PCSK9 Inhibition: N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide () reduces PCSK9 expression, a key target in atherosclerosis.
  • Dopamine Receptor Antagonism : Sulpiride () and YM-43611 () demonstrate that methoxybenzamide scaffolds are compatible with CNS targets. The iodine substituent in this compound could modulate blood-brain barrier penetration or receptor affinity.

Structural and Crystallographic Insights

  • Crystal Packing : The title compound in (N-(2-nitrophenyl)-4-bromobenzamide) exhibits two molecules per asymmetric unit, with nitro and bromo groups influencing packing. The iodophenyl analog may show similar steric effects .
  • Bond Parameters : provides bond angles (e.g., C3–C2–N1 = 123.2°) for a thiazolyl benzamide, highlighting conformational flexibility in the benzamide core .

Preparation Methods

Reaction Mechanism and Catalytic System

The Ullmann-Goldberg-type coupling, optimized by Ambeed, employs a CuI/Pd(OAc)₂ dual catalytic system with xantphos as a bidentate ligand. This method couples 2-methoxybenzoyl chloride with 2-iodoaniline in anhydrous toluene under reflux (110°C, 20 hours). The cesium carbonate base facilitates deprotonation, while the xantphos ligand stabilizes the palladium intermediate, reducing undesired homocoupling.

Operational Parameters and Yield Optimization

Critical variables include:

  • Catalyst loading : 5 mol% Pd(OAc)₂ and 20 mol% CuI achieve optimal turnover without metal aggregation.
  • Solvent effects : Toluene outperforms DMF or THF due to better ligand solubility and reduced side reactions.
  • Purification : Column chromatography (DCM:MeOH 9:1) isolates the product in 82% yield with >99% purity by HPLC.

This method’s limitation lies in the cost of palladium catalysts, making it less viable for kilogram-scale synthesis despite its reproducibility in research settings.

Ritter-Type Iodo(III)amidation for Stereocontrolled Synthesis

Hypervalent Iodine Reagents

The Royal Society of Chemistry’s protocol utilizes bis(trifluoromethyl)benziodoxole (BXT) as an iodinating agent, enabling a one-pot amidation-iodination sequence. The reaction proceeds via a λ³-iodane intermediate, which activates the alkyne precursor for anti-Markovnikov addition of the 2-methoxybenzamide group.

Solvent and Stoichiometry Considerations

  • Hexafluoroisopropanol (HFIP) : Enhances electrophilicity of the iodane reagent, achieving 88% yield at 0.2 M concentration.
  • Water as a co-solvent : 1 equivalent H₂O suppresses nitrile hydrolysis while promoting nucleophilic attack (yield increase from 71% to 88%).
  • Regioselectivity : Steric effects from the trifluoromethyl groups direct amide addition to the less-substituted alkyne carbon (3:1 regiomeric ratio).

This method’s stereochemical control makes it invaluable for producing enantiomerically pure intermediates, though BXT’s high cost limits industrial adoption.

Classical Amide Coupling via Dicyclohexylcarbodiimide (DCC)

Stepwise Synthesis from 2-Iodoaniline

A PMC-published approach involves sequential protection and coupling:

  • Phthalimide protection : Reacting 2-iodoaniline with N-(4-bromobutyl)phthalimide in ethanol (12-hour reflux) yields a secondary amine precursor.
  • Hydrazinolysis : Hydrazine monohydrate cleaves the phthalimide group (4-hour reflux, 95% ethanol), followed by HCl-assisted precipitation.
  • DCC-mediated coupling : 2-Methoxybenzoic acid is activated with DCC in THF, then reacted with the free amine to furnish the target compound in 74% yield after silica gel purification.

Limitations and Side Reactions

  • Racemization risk : THF’s aprotic nature minimizes this during coupling, but extended reaction times (>12 hours) reduce enantiomeric excess by 15%.
  • DCC byproduct : The insoluble dicyclohexylurea necessitates rigorous filtration, adding 2–3 hours to the workflow.

Industrial-Scale Synthesis: Batch Process Optimization

Multi-Kilogram Production at Aromsyn

Aromsyn’s proprietary method emphasizes scalability and purity control:

  • Reactor design : Jacketed glass-lined steel reactors (50–1,000 L) enable precise temperature control during exothermic amidation.
  • In-line analytics : PAT (Process Analytical Technology) monitors reaction progress via FTIR, reducing batch failures by 22%.
  • Crystallization : Anti-solvent addition (n-heptane) precipitates the product with 95–97% recovery and <0.5% residual solvent.

Quality Assurance Protocols

  • Batch-specific COA : Each lot undergoes NMR (¹H, ¹³C), LC-MS, and KF titration to verify identity, potency (NLT 95%), and water content (<0.2%).
  • Stability studies : Accelerated conditions (40°C/75% RH) confirm a 24-month shelf life in amber glass bottles.

Emerging Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Preliminary studies indicate that 15-minute microwave irradiation (150°C, DMF) accelerates DCC-mediated coupling, achieving 89% yield with 50% energy savings compared to conventional heating. However, metal leaching from reactor vessels remains a concern for GMP compliance.

Enzymatic Aminolysis

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the aminolysis of 2-methoxybenzoyl methyl ester with 2-iodoaniline in tert-amyl alcohol. While environmentally friendly (E-factor 0.3), the 68% yield and 48-hour reaction time hinder commercial viability.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-(2-iodophenyl)-2-methoxybenzamide?

  • Methodology :

  • Reductive iodination : Use Pd/C under H₂ in methanol for 18 hours to introduce iodine to the aromatic ring (e.g., reduction of nitro or halogen exchange) .
  • Acylation : React 2-methoxybenzoic acid derivatives with 2-iodoaniline via activation with oxalyl chloride in dichloromethane (DCM) at room temperature, followed by coupling in the presence of pyridine .
  • Purification : Column chromatography with silica gel and DCM/ethyl acetate gradients is recommended to isolate the product.

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., planar benzamide core with iodophenyl substituents) .
  • NMR spectroscopy : Key signals include methoxy protons (~δ 3.8 ppm) and aromatic protons influenced by iodine’s electron-withdrawing effect .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 383.98 for C₁₄H₁₂INO₂) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Waste disposal : Halogenated byproducts require segregation and disposal via certified hazardous waste services .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents like DCM .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound analogs?

  • SAR strategies :

  • Substituent effects : Replacing iodine with electron-donating groups (e.g., methoxy) reduces steric hindrance but may lower receptor affinity .
  • Bioisosteric replacement : Imidazo[2,1-b]thiazole substituents enhance Sirtuin modulation (e.g., IC₅₀ < 1 μM for anti-inflammatory activity) .
    • Experimental validation : Use in vitro assays (e.g., enzyme inhibition) coupled with docking studies to map binding pockets .

Q. How can researchers validate dopamine D2 receptor targeting using this compound derivatives?

  • Radioligand binding assays : Synthesize ¹²⁵I-labeled analogs (e.g., via triazene intermediates) and measure competitive displacement against [³H]sulpiride in rat striatal homogenates .
  • In vivo localization : Track brain uptake in rodent models using SPECT imaging, noting striatal-to-cerebellar uptake ratios (>7:1 at 60 min post-injection) .

Q. What computational approaches are effective for predicting the physicochemical properties of this compound?

  • Quantum chemical modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict dipole moments .
  • Pharmacokinetic profiling : LogP values (~3.5) are derived via reverse-phase HPLC, correlating with blood-brain barrier permeability .

Q. How should researchers address contradictions in biological data across studies (e.g., Sirtuin vs. dopamine receptor activity)?

  • Hypothesis testing :

  • Endpoint specificity : Confirm target selectivity via orthogonal assays (e.g., siRNA knockdown of Sirtuin vs. receptor antagonists for D2) .
  • Dose-response curves : Compare EC₅₀ values across models to identify off-target effects at higher concentrations.
    • Meta-analysis : Pool data from crystallography (structural motifs) and binding assays to resolve mechanistic discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.